

# Synthesis Protocol for Methyl 5-methoxybenzofuran-2-carboxylate

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## Compound of Interest

Compound Name: **Methyl 5-methoxybenzofuran-2-carboxylate**

Cat. No.: **B178174**

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## Application Note

This document provides a detailed protocol for the synthesis of **Methyl 5-methoxybenzofuran-2-carboxylate**, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the formation of 5-methoxybenzofuran-2-carboxylic acid from 2-hydroxy-5-methoxybenzaldehyde, followed by Fischer esterification to yield the final product. This protocol is intended for researchers and scientists in the fields of medicinal chemistry and drug development.

## Step 1: Synthesis of 5-methoxybenzofuran-2-carboxylic acid

The initial step involves the synthesis of the carboxylic acid precursor, 5-methoxybenzofuran-2-carboxylic acid. This is achieved through the reaction of 2-hydroxy-5-methoxybenzaldehyde with ethyl bromoacetate, followed by hydrolysis of the resulting ester.

### Experimental Protocol:

- To a solution of 2-hydroxy-5-methoxybenzaldehyde (3.0 g, 20 mmol) in dimethylformamide (DMF, 50 ml), anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 3.3 g, 23.4 mmol) is added under cooling in an ice bath.
- Ethyl bromoacetate (3.3 g, 20 mmol) is then added dropwise to the mixture.

- After the addition is complete, the reaction is stirred at 0°C for 30 minutes.
- The reaction mixture is then transferred to a 60°C oil bath and stirred for 12 hours.
- Upon completion, the reaction solution is poured into ice water, and the precipitated solid is collected by filtration.
- The collected solid is dissolved in dioxane (30 ml), and a 1N sodium hydroxide solution (15 ml) is added. The mixture is stirred at room temperature for 2 hours.
- The dioxane is removed by evaporation, and the residue is poured into ice water.
- The aqueous solution is washed sequentially with diethyl ether and dichloromethane.
- The pH of the aqueous layer is adjusted to 2 with concentrated hydrochloric acid, leading to the precipitation of the product.
- The solid is collected by filtration to yield 5-methoxybenzofuran-2-carboxylic acid.[\[1\]](#)

## Step 2: Synthesis of Methyl 5-methoxybenzofuran-2-carboxylate

The second step is the esterification of the previously synthesized 5-methoxybenzofuran-2-carboxylic acid to the desired methyl ester.

### Experimental Protocol:

- 5-methoxybenzofuran-2-carboxylic acid is dissolved in methanol, which acts as both the solvent and the reagent.
- A catalytic amount of a strong acid, such as concentrated sulfuric acid ( $H_2SO_4$ ) or tosic acid ( $TsOH$ ), is added to the solution.[\[2\]](#)[\[3\]](#)
- The reaction mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the excess methanol is removed under reduced pressure.

- The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
- The crude product is purified by column chromatography on silica gel to afford pure **Methyl 5-methoxybenzofuran-2-carboxylate**.

#### Alternative Methylation Protocol:

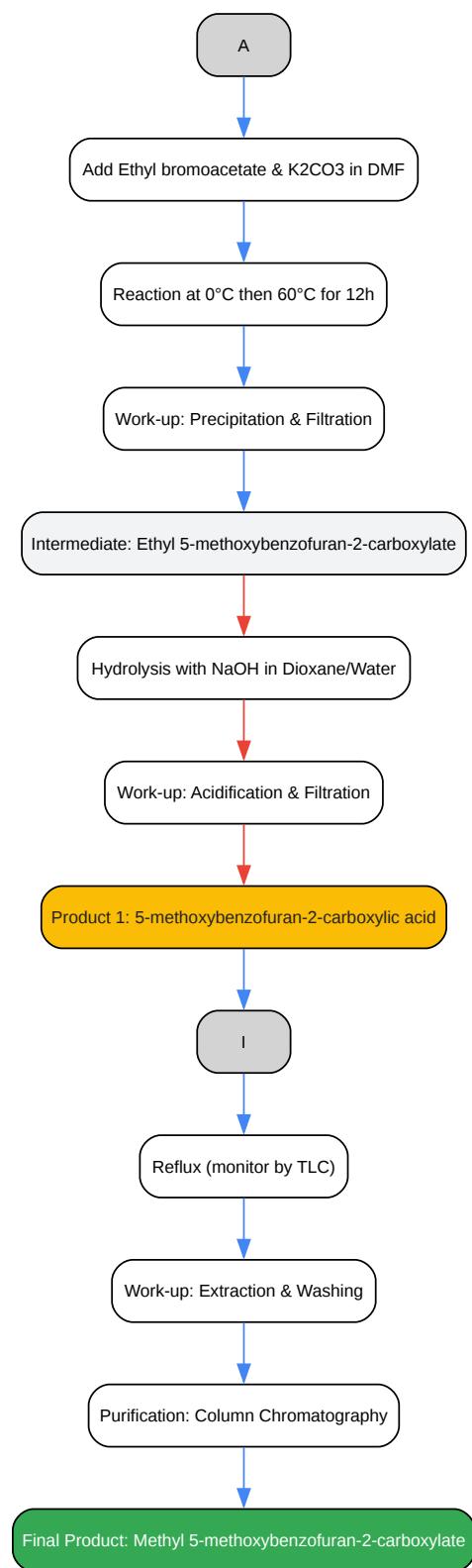
An alternative method for methylation involves the use of dimethyl sulfate.

- A mixture of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (20 mmol),  $K_2CO_3$  (20 mmol), and excess  $(CH_3O)_2SO_2$  (60 mmol) in acetone (30 mL) is refluxed for 48 hours.[4]
- After the reaction is complete, the boiling mixture is filtered, and the solvent is evaporated.[4]
- The residue is purified by column chromatography on silica gel.[4]

## Quantitative Data Summary

Step	Product	Starting Material	Reagents	Solvent	Reaction Time	Temperature	Yield
1a	Ethyl 5-methoxybenzofuran-2-carboxylate	2-Hydroxybenzaldehyde	Ethyl bromoacetate, $\text{K}_2\text{CO}_3$	DMF	12.5 hours	0°C then 60°C	75%
1b	5-methoxybenzofuran-2-carboxylic acid	benzofuran-2-carboxylate	NaOH	Dioxane/Water	2 hours	Room Temp.	92%
2	Methyl 5-methoxybenzofuran-2-carboxylate	5-methoxybenzofuran-2-carboxylic acid	Methanol, $\text{H}_2\text{SO}_4$ (cat.)	Methanol	Varies (TLC monitored)	Reflux	N/A

## Experimental Workflow



Synthesis Workflow for Methyl 5-methoxybenzofuran-2-carboxylate

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Caption: Synthetic pathway for **Methyl 5-methoxybenzofuran-2-carboxylate**.

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## References

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